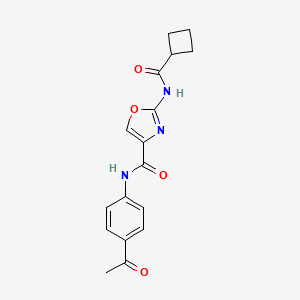

N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide, while not directly detailed in the provided papers, can be inferred from similar processes used for the synthesis of functionalized oxazoles. According to the research, oxazoles can be synthesized from enamides using phenyliodine diacetate (PIDA)-mediated intramolecular cyclization. This method is advantageous due to its broad substrate scope and the absence of heavy metals in the oxidative carbon-oxygen bond formation process . Although the exact synthesis of the compound is not described, the principles from this paper could potentially be applied to its synthesis, considering the structural similarities with oxazoles.

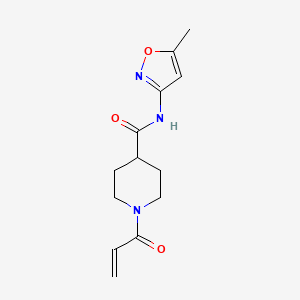

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is not directly analyzed in the provided papers. However, the structure of oxazoles, in general, has been studied, and the synthesis methods suggest a focus on the formation of the oxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. The presence of the acetylphenyl and cyclobutanecarboxamido groups would influence the electronic and steric properties of the molecule, potentially affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

The chemical reactions involving oxazoles are not explicitly discussed in the provided papers. However, the synthesis paper indicates that oxazoles can be formed through intramolecular cyclization, which is a type of chemical reaction. The PIDA-mediated process suggests that the oxazole ring formation involves an oxidative step, which could be a key reaction in the synthesis of the compound . The specific reactivity of the N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide would depend on the functional groups attached to the oxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide are not covered in the provided papers. However, the synthesis and characterization of a related compound, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, provide some insight into the analytical techniques that could be used to determine these properties. The compound was characterized using 1H NMR and MS, suggesting that similar techniques could be employed to analyze the physical and chemical properties of the oxazole derivative . Properties such as solubility, melting point, and stability could be inferred based on the known properties of similar oxazole compounds and the functional groups present in the molecule.

Wissenschaftliche Forschungsanwendungen

Oxazole Derivatives in Synthesis

Oxazoles are utilized as intermediates in the synthesis of more complex molecules, including natural products and potentially bioactive compounds. For example, oxazoles have been employed as masked forms of activated carboxylic acids in the synthesis of macrocyclic lactones and macrolides, demonstrating their utility in organic synthesis and the pharmaceutical industry. These applications underscore the value of oxazoles in facilitating the construction of complex molecular architectures, such as those found in (±)-recifeiolide and (±)-di-O-methylcurvularin (Wasserman et al., 1981).

Photochemical Properties

Oxazoles are sensitive to photooxidation, which can lead to various chemical transformations. The photochemical properties of oxazoles have been studied for their potential applications in synthetic organic chemistry. These studies reveal that oxazoles undergo oxidation under mild conditions, producing valuable chemical intermediates (Wasserman & Floyd, 1966).

Antimicrobial Applications

Synthesized derivatives of oxazole have been evaluated for their antimicrobial activities. For instance, macrocyclic pentaazapyridine and dipeptide pyridine derivatives derived from oxazole compounds have shown promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Flefel et al., 2018).

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-2-(cyclobutanecarbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10(21)11-5-7-13(8-6-11)18-16(23)14-9-24-17(19-14)20-15(22)12-3-2-4-12/h5-9,12H,2-4H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVAKQSRTWBGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-imidazol-1-ylpropyl)-2-oxoacetamide](/img/structure/B2505615.png)

![2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol](/img/structure/B2505616.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2505626.png)

![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)

![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)